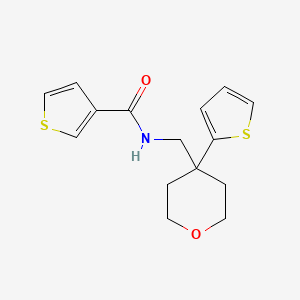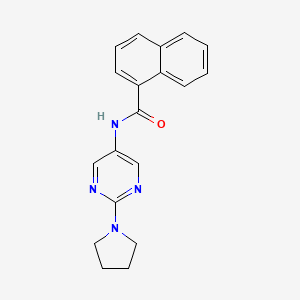![molecular formula C18H17N5O2 B2390704 4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 887463-74-3](/img/structure/B2390704.png)
4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is commonly referred to as "DMPI" and is synthesized through a multistep process involving various chemical reagents.
作用机制
The mechanism of action of DMPI is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, DMPI has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurodegenerative diseases, DMPI has been shown to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease.
Biochemical and physiological effects:
DMPI has been shown to exhibit various biochemical and physiological effects. In cancer cells, DMPI has been shown to induce cell death and inhibit tumor growth. In neurodegenerative diseases, DMPI has been shown to improve cognitive function and reduce the accumulation of toxic proteins. In herbicidal applications, DMPI has been shown to selectively inhibit the growth of certain plants without affecting others.
实验室实验的优点和局限性
The advantages of using DMPI in laboratory experiments include its relatively simple synthesis method, its potential for multiple applications, and its low toxicity. However, DMPI can be difficult to purify and may require specialized equipment and expertise. Additionally, the mechanism of action of DMPI is not fully understood, which may limit its usefulness in certain experiments.
未来方向
Future research on DMPI could focus on further elucidating its mechanism of action, exploring its potential applications in other fields such as materials science and energy storage, and developing more efficient synthesis methods. Additionally, the use of DMPI in combination with other therapeutic agents could be explored to enhance its efficacy in treating various diseases.
合成方法
The synthesis of DMPI involves a series of chemical reactions that require specific reagents and conditions. The first step involves the condensation of 3,4-dimethylpyrrole-2,5-dione with phenylhydrazine to form 4,7-dimethyl-2-phenyl-1,2,3,4-tetrahydroimidazo[4,5-c]pyrazole-5,6-dione. This intermediate is then reacted with propargyl bromide and triethylamine to form 4,7-dimethyl-6-phenyl-2-prop-2-enylimidazo[4,5-c]pyrazol-5(1H)-one. Finally, the addition of nitrous acid and sodium nitrite leads to the formation of DMPI.
科学研究应用
DMPI has been extensively studied for its potential applications in various fields. In medicine, DMPI has been shown to exhibit anti-inflammatory and anticancer properties. It has also been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, DMPI has been shown to exhibit herbicidal properties and can be used as a selective herbicide. In materials science, DMPI has been studied as a potential building block for the synthesis of novel materials.
属性
IUPAC Name |
4,7-dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-4-10-21-16(24)14-15(20(3)18(21)25)19-17-22(14)11-12(2)23(17)13-8-6-5-7-9-13/h4-9,11H,1,10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBXMMKOXNTWKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid](/img/structure/B2390627.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2390629.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2390631.png)

![2-(benzylthio)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2390637.png)
![2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2390638.png)
![4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2390639.png)
![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-[3-(2-Tert-butylpyrimidin-4-yl)propyl]-2-chloropropanamide](/img/structure/B2390642.png)
